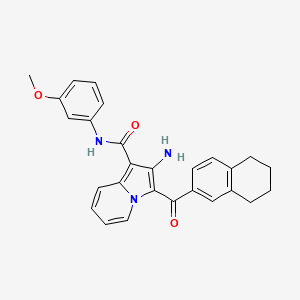

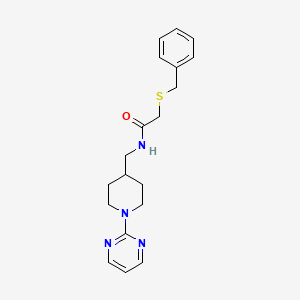

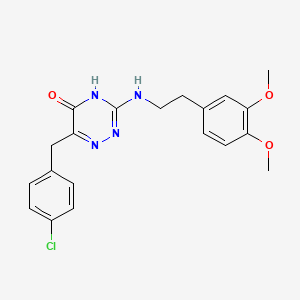

![molecular formula C12H23ClN2O2 B3000251 tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate hydrochloride CAS No. 1461706-82-0](/img/structure/B3000251.png)

tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate hydrochloride is not directly discussed in the provided papers. However, the papers do discuss various tert-butyl carbamate derivatives, which are important intermediates in the synthesis of biologically active compounds and have been utilized in various chemical transformations and syntheses . These derivatives are often protected forms of amines or alcohols, which can be deprotected under certain conditions to yield the desired functional groups.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is well-documented in the provided papers. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another example is the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate from commercially available 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction, with an optimized method yielding 81% . Additionally, an efficient scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has been described, which involves an innovative approach starting from a chiral lactone and includes an epimerization/hydrolysis step .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of the tert-butyl group attached to the nitrogen of the carbamate moiety. The papers provided do not offer detailed molecular structure analysis of tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate hydrochloride, but they do mention structural confirmations of related compounds through techniques such as MS and 1HNMR . For example, the structure of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate shows a strong interaction between the sulfonyl group and the thiadiazole ring .

Chemical Reactions Analysis

The tert-butyl carbamate derivatives are involved in various chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . The reactivity of tert-butyl N-ethynyl-N-phenylcarbamate in 1,3-dipolar cycloaddition with C-carboxymethyl-N-phenylnitrilimine has been investigated, leading to the formation of a 5-amino pyrazole as a single regioisomer . These reactions demonstrate the versatility of tert-butyl carbamate derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by the tert-butyl group, which is a bulky, non-polar group that can affect the solubility and reactivity of the compound. The papers provided do not give specific details on the physical and chemical properties of tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate hydrochloride. However, they do describe the use of tert-butyl carbamate derivatives as intermediates and building blocks in organic synthesis, indicating their stability and reactivity under various conditions .

Aplicaciones Científicas De Investigación

Crystallographic and Structural Studies

Isomorphous Crystal Structures : tert-Butyl derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, are part of a family of compounds with interesting crystal structures. These molecules are linked via hydrogen and halogen bonds involving the same carbonyl group, demonstrating their significance in crystallographic studies (Baillargeon et al., 2017).

Synthetic and Crystallographic Studies : The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, related to tert-butyl carbamate derivatives, is vital for synthesizing carbocyclic analogues of nucleotides. Its crystal structure has provided insights into the synthesis of these important biological molecules (Ober et al., 2004).

Synthesis and Chemical Reactions

Diels‐Alder Reaction and Chemical Synthesis : Tert-butyl carbamate derivatives are used in the preparation of complex organic compounds, such as tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, through reactions like the Diels‐Alder reaction, highlighting their role in synthetic organic chemistry (Padwa et al., 2003).

Intermediate in Natural Product Synthesis : tert-Butyl carbamates serve as key intermediates in synthesizing natural products like jaspine B, which has shown cytotoxic activity against various human carcinoma cell lines. This demonstrates their role in medicinal chemistry and drug synthesis (Tang et al., 2014).

Pharmacological Applications

Photoredox-Catalyzed Cascade Reactions : Tert-butyl carbamate derivatives are used in photoredox-catalyzed amination reactions. This application in synthesizing 3-aminochromones underlines their importance in developing new pharmacological agents (Wang et al., 2022).

Amination and Aziridination Reactions : Tert-butyl carbamates are utilized in the efficient formation of aziridines, which are potential precursors for amino acids. This showcases their role in developing new synthetic methodologies for biologically active compounds (Umeda & Minakata, 2021).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-(5-amino-1-bicyclo[3.1.1]heptanyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2.ClH/c1-10(2,3)16-9(15)14-12-6-4-5-11(13,7-12)8-12;/h4-8,13H2,1-3H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWSGJYWQGVSKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CCCC(C1)(C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

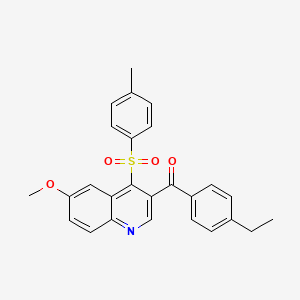

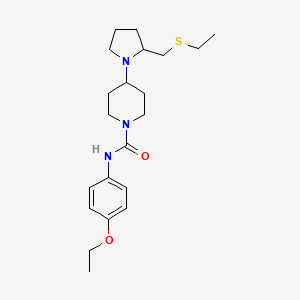

![2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3000168.png)

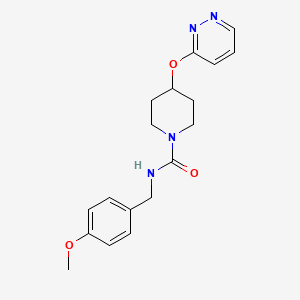

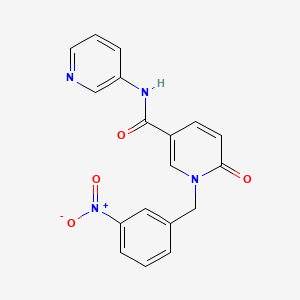

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)propanamide](/img/structure/B3000171.png)

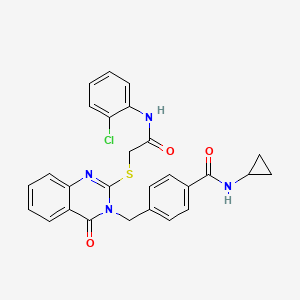

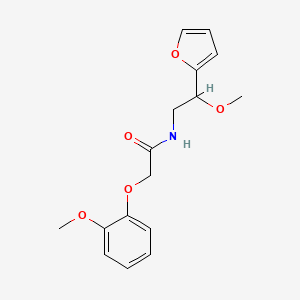

![7-(3-chloro-4-methylphenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3000174.png)

![2-Allyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3000184.png)

![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-1-(2-methoxyethyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B3000188.png)